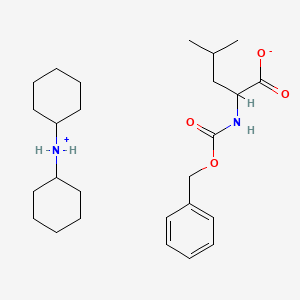
N-benzyloxycarbonyl-l-leucine dicyclohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-OH.DCHA involves the protection of the amino group of leucine with a benzyloxycarbonyl (Cbz) group, followed by the formation of a dicyclohexylamine (DCHA) salt . The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for Z-Leu-OH.DCHA are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Leu-OH.DCHA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted leucine derivatives .
Wissenschaftliche Forschungsanwendungen
Z-Leu-OH.DCHA has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on anabolic hormone secretion and muscle performance.
Medicine: Investigated for potential therapeutic applications due to its influence on physiological activities.
Industry: Utilized in the production of ergogenic supplements and other biochemical products.
Wirkmechanismus
The mechanism of action of Z-Leu-OH.DCHA involves its role as a leucine derivative. It influences the secretion of anabolic hormones, which are crucial for muscle growth and repair . The compound also provides fuel during exercise, enhancing physical performance and preventing muscle damage . The molecular targets and pathways involved include the anabolic hormone pathways and energy metabolism pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cbz-L-Leucine: Another leucine derivative used in peptide synthesis.
Z-Lysine: A lysine derivative with similar applications in peptide synthesis.
Z-Aspartic Acid: An aspartic acid derivative used in biochemical research.
Uniqueness
Z-Leu-OH.DCHA is unique due to its specific structure, which includes the dicyclohexylamine salt form. This structure provides distinct properties, such as enhanced solubility and stability, making it particularly useful in peptide synthesis and biochemical research .
Eigenschaften
Molekularformel |
C26H42N2O4 |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
dicyclohexylazanium;4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
InChI-Schlüssel |
FOULZFSGIVQTHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















